Renzapride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Renzapridum has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study serotonin receptor interactions.

Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter release.

Medicine: Developed for the treatment of IBS-C and other gastrointestinal disorders.

Industry: Used in the development of pharmaceuticals targeting serotonin receptors.

作用機序

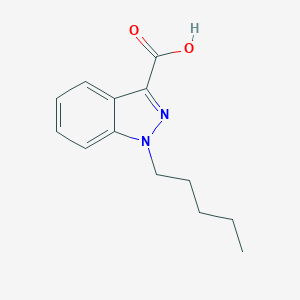

Renzapride, also known as Renzapridum, is a compound with a unique mechanism of action that has been studied for its potential therapeutic applications .

Target of Action

This compound primarily targets the serotonin receptors 5-HT4 and 5-HT3 . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .

Mode of Action

This compound interacts with its targets by stimulating the 5-HT4 receptors and inhibiting the 5-HT3 receptors . This dual action results in enhanced gastrointestinal motility .

Biochemical Pathways

It is known that the compound’s action on the serotonin receptors influences the gastrointestinal tract’s motility .

Result of Action

This compound’s action results in enhanced stomach emptying and reduced oro-caecal transit time . These effects can potentially alleviate symptoms in conditions such as constipation-predominant irritable bowel syndrome (IBS-C) .

生化学分析

Biochemical Properties

Renzapride interacts with several enzymes and proteins, primarily serotonin receptors. It has high affinity for human 5-HT3 and guinea-pig 5-HT4 receptors . It also exhibits inhibitory properties at 5-HT2B receptors and has some affinity for 5-HT2A and 5-HT2C receptors .

Cellular Effects

This compound influences cell function by acting on the upper gastrointestinal tract. It enhances stomach emptying in normal subjects . Doses of 2 and 5 mg decrease the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . This compound also reduces the oro-caecal transit time in a dose-related manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with serotonin receptors. As a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist, it can influence the activity of these receptors and thereby alter cellular processes .

Temporal Effects in Laboratory Settings

It has been shown to reduce the oro-caecal transit time in a dose-related manner, suggesting that its effects may change over time .

Metabolic Pathways

This compound is involved in the serotonin pathway, interacting with several serotonin receptors

準備方法

Synthetic Routes and Reaction Conditions

Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:

Formation of the Benzamide Core: The core structure is formed by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride.

Amidation Reaction: The acid chloride is then reacted with 4-amino-1-azabicyclo[3.3.1]nonane to form the benzamide structure.

Industrial Production Methods

Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .

化学反応の分析

Types of Reactions

Renzapridum undergoes several types of chemical reactions, including:

Oxidation: Renzapridum can be oxidized to form its N-oxide derivative.

Reduction: Reduction reactions can be used to modify the benzamide structure.

Substitution: Halogen substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

N-oxide Derivative: Formed through oxidation.

Reduced Benzamide: Formed through reduction.

Halogenated Derivatives: Formed through substitution.

類似化合物との比較

Similar Compounds

Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist.

Tegaserod: A serotonin 5-HT4 receptor agonist used for IBS-C.

Prucalopride: A selective serotonin 5-HT4 receptor agonist used for chronic constipation.

Uniqueness

Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .

特性

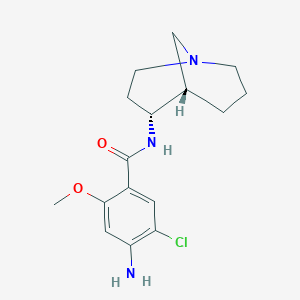

| { "Design of the Synthesis Pathway": "The synthesis of Renzapridum can be achieved through a multi-step process starting with commercially available starting materials. The design of the synthesis pathway involves the use of various chemical reactions to form the desired compound.", "Starting Materials": [ "2-chloro-3-nitropyridine", "ethyl 4-aminobenzoate", "sodium hydride", "dimethylformamide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-nitropyridine to 2-amino-3-chloropyridine using sodium hydride and dimethylformamide", "Step 2: Coupling of 2-amino-3-chloropyridine with ethyl 4-aminobenzoate in the presence of acetic acid to form 2-(4-ethoxyphenyl)-3-chloropyrido[3,2-d]pyrimidin-4-amine", "Step 3: Reduction of 2-(4-ethoxyphenyl)-3-chloropyrido[3,2-d]pyrimidin-4-amine to 2-(4-ethoxyphenyl)-3-hydroxypyrido[3,2-d]pyrimidin-4-amine using sodium borohydride", "Step 4: Conversion of 2-(4-ethoxyphenyl)-3-hydroxypyrido[3,2-d]pyrimidin-4-amine to 2-(4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine using acetic acid and sodium hydroxide", "Step 5: Formation of the hydrochloride salt of Renzapridum by treating 2-(4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4-amine with hydrochloric acid and sodium chloride in methanol and water" ] } | |

| Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist. | |

CAS番号 |

112727-80-7 |

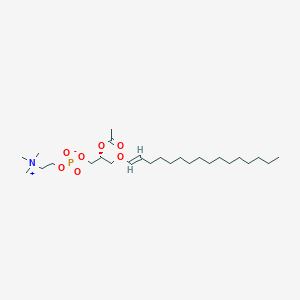

分子式 |

C16H22ClN3O2 |

分子量 |

323.82 g/mol |

IUPAC名 |

4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1 |

InChIキー |

GZSKEXSLDPEFPT-YGRLFVJLSA-N |

異性体SMILES |

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N |

SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

正規SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

同義語 |

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)

![N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B52088.png)